(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
Overview
Description
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: is a complex organic compound with significant applications in pharmaceutical and chemical research. This compound is known for its intricate structure, which includes a benzofuran core substituted with butyl, nitro, and methanone groups, as well as a phenyl ring linked to a dibutylamino propoxy chain. Its unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is a synthetic intermediate for dronedarone hydrochloride , a drug used for the treatment of atrial fibrillation and atrial flutter . Therefore, it’s plausible that this compound may interact with similar targets as dronedarone, such as ion channels involved in heart rhythm regulation.
Mode of Action
Dronedarone is known to block multiple ion channels in the heart, which can lead to a decrease in heart rate and restoration of normal rhythm .
Biochemical Pathways
These could include the calcium , potassium , and sodium ion channels that play crucial roles in the electrical activity of the heart .
Pharmacokinetics
Its predicted properties include aboiling point of 638.1±55.0 °C and a density of 1.109 . Its pKa is predicted to be 9.43±0.50 , suggesting it may exist primarily in its protonated form at physiological pH. These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
If it acts similarly to dronedarone, it could lead to a decrease in heart rate and restoration of normal heart rhythm .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its pKa suggests it may be sensitive to changes in pH . Additionally, its storage temperature is recommended to be 2-8°C in a sealed, dry environment , indicating that it may be sensitive to moisture and temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Butylation: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Methanone Formation: The methanone group is typically introduced through Friedel-Crafts acylation, using acyl chlorides and a Lewis acid catalyst like aluminum chloride.
Attachment of the Dibutylamino Propoxy Chain: The final step involves the attachment of the dibutylamino propoxy chain to the phenyl ring. This is usually achieved through nucleophilic substitution reactions, where the dibutylamino propoxy group is introduced using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and dibutylamino groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic, basic, or neutral environments.
Major Products
Oxidation: Products include butyl alcohols, ketones, and carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituents introduced, a variety of functionalized derivatives can be obtained.
Scientific Research Applications
Chemistry
In chemistry, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is used as an intermediate in the synthesis of complex organic molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of drugs targeting specific biological pathways, such as those involved in cardiovascular diseases and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
Comparison with Similar Compounds
Similar Compounds
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: A related compound used in the synthesis of dronedarone, a drug for treating cardiac arrhythmias.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: Used in the preparation of heterocyclic benzofuran carboxamides.
Uniqueness
Compared to similar compounds, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone stands out due to its dibutylamino propoxy chain, which imparts unique chemical and biological properties. This structural feature enhances its versatility in synthetic applications and its potential efficacy in pharmacological contexts.
Properties
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O5/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYARJKYRBMMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436748 | |
Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141645-23-0 | |
Record name | 2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141645-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-dibutylaminopropoxy)phenyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141645230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-butyl-5-nitrobenzofuran-3-yl)[4-(3-dibutylaminopropoxy)phenyl]methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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